3-(2-Chlorophenyl)-4-methylpiperazin-2-one 3-(2-Chlorophenyl)-4-methylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1803567-47-6
VCID: VC2895862
InChI: InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15)
SMILES: CN1CCNC(=O)C1C2=CC=CC=C2Cl
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

3-(2-Chlorophenyl)-4-methylpiperazin-2-one

CAS No.: 1803567-47-6

Cat. No.: VC2895862

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-4-methylpiperazin-2-one - 1803567-47-6

Specification

CAS No. 1803567-47-6
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-methylpiperazin-2-one
Standard InChI InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15)
Standard InChI Key VQKGRAZSTPBGCI-UHFFFAOYSA-N
SMILES CN1CCNC(=O)C1C2=CC=CC=C2Cl
Canonical SMILES CN1CCNC(=O)C1C2=CC=CC=C2Cl

Introduction

Overview of the Compound

3-(2-Chlorophenyl)-4-methylpiperazin-2-one (CAS 1803567-47-6) is a piperazinone derivative with a substituted chlorophenyl group and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₁₃ClN₂O, and it has a molecular weight of 224.68 g/mol. The compound belongs to the piperazine family, which is widely studied for its pharmacological potential, including antihistaminic, antipsychotic, and anticancer activities .

PropertyValueSource
CAS No.1803567-47-6
Molecular FormulaC₁₁H₁₃ClN₂O
Molecular Weight224.68 g/mol
SMILESCN1CCNC(=O)C1C2=CC=CC=C2Cl
InChIVQKGRAZSTPBGCI-UHFFFAOYSA-N

Synthetic Routes and Methodologies

The synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one is inferred from related piperazine derivatives. A patent (CN104402842A) outlines a three-step synthesis for piperazinone intermediates :

Structural and Physicochemical Characteristics

The compound’s structure features a piperazin-2-one ring with a methyl group at position 4 and a 2-chlorophenyl substituent at position 3. Key structural elements include:

  • Conformational rigidity: The lactam group imposes planar geometry on the piperazine ring.

  • Electronic effects: The electron-withdrawing chlorophenyl group may influence reactivity and binding affinity.

ElementDescriptionRelevance
Piperazin-2-one ringSix-membered lactam with two nitrogen atomsCore pharmacophore for activity
2-Chlorophenyl groupElectron-withdrawing substituentModulates electronic properties
4-Methyl substituentAliphatic chain with steric bulkAffects solubility and binding
CompoundActivityReference
PC5 (quinazolinone derivative)H₁-antihistaminic (77.53% protection)
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsant
3-(2-Chlorophenyl)-4-methylpiperazin-2-oneUncharacterized (structural analog)

Challenges in Research and Development

Limited Primary Data

No peer-reviewed studies directly address the compound’s pharmacokinetics, toxicity, or efficacy. Vulcanchem notes "limited availability of research", highlighting gaps in its characterization.

Synthetic Complexity

The synthesis of piperazinones often involves multi-step reactions with moderate yields (e.g., 65% in Step 3 of CN104402842A) .

Structural Similarity to Other Compounds

The compound shares features with 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one (CAS 749879-14-9), which has a sulfur-containing analog but lacks published bioactivity data .

Future Directions and Recommendations

Targeted Synthesis Optimization

  • Catalytic alkylation: Explore transition-metal catalysts to improve yields in Step 3 .

  • Green chemistry: Substitute CHCl₃ and dimethylbenzene with eco-friendly solvents .

Biological Profiling

  • In vitro screening: Test for antihistaminic, anticonvulsant, or anticancer activity using cell-based assays.

  • In silico modeling: Predict binding to histamine H₁ receptors or GABAergic targets .

Collaborative Research

Partnerships with academic institutions could address the "lack of detailed studies" cited by Vulcanchem.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator